molecular formula C19H21N3O B14584426 3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one CAS No. 61554-59-4

3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one

Cat. No.: B14584426
CAS No.: 61554-59-4
M. Wt: 307.4 g/mol
InChI Key: YGSFWTLUNXJGKU-UHFFFAOYSA-N
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Description

  • Starting materials: Intermediate from Step 2 and o-tolyl halide.
  • Reaction: Nucleophilic substitution reaction.
  • Conditions: Use of a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the propylamino and o-tolyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

  • Step 1: Synthesis of Quinazoline Core

    • Starting materials: Anthranilic acid and formamide.
    • Reaction: Cyclization reaction to form the quinazoline core.
    • Conditions: Heating under reflux with a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
    • Conditions: Mild to moderate temperatures.
    • Products: Oxidized derivatives with potential changes in biological activity.
  • Reduction

    • Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
    • Conditions: Low temperatures and inert atmosphere.
    • Products: Reduced derivatives with altered chemical properties.
  • Substitution

    • Reagents: Halides or other nucleophiles.
    • Conditions: Polar aprotic solvents and bases.
    • Products: Substituted quinazoline derivatives with diverse functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Bases: Sodium hydride, potassium carbonate.

Scientific Research Applications

Chemistry

In chemistry, 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicinal chemistry, 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development. Researchers are exploring its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets involved depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
  • 2-((Ethylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
  • 2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one

Comparison

Compared to its analogs, 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one exhibits unique properties due to the presence of the propylamino group. This group influences the compound’s solubility, reactivity, and biological activity. For instance, the propylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a pharmacological agent. Additionally, the o-tolyl group contributes to the compound’s stability and specificity in binding to molecular targets.

Conclusion

2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it valuable in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and technological innovation.

Properties

CAS No.

61554-59-4

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(propylaminomethyl)quinazolin-4-one

InChI

InChI=1S/C19H21N3O/c1-3-12-20-13-18-21-16-10-6-5-9-15(16)19(23)22(18)17-11-7-4-8-14(17)2/h4-11,20H,3,12-13H2,1-2H3

InChI Key

YGSFWTLUNXJGKU-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C

Origin of Product

United States

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